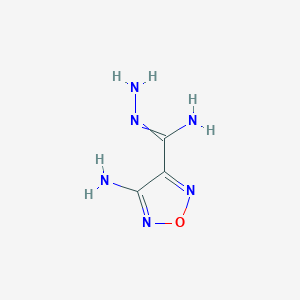
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of isoxazole derivatives, which have been studied for their various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to have antimicrobial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole in lab experiments is its potential therapeutic properties in various areas of research. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and having antimicrobial effects. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole. One area of research could be to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole involves the reaction of 3-ethoxy-4-methyl-5-nitroisoxazole with 1-methyl-1H-1,2,4-triazole-5-amine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization or chromatography to obtain a high yield of pure compound.
Applications De Recherche Scientifique
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research has been in the field of cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antimicrobial effects, as well as its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
194286-88-9 |
|---|---|
Nom du produit |
3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole |
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-5-(2-methyl-1,2,4-triazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N4O2/c1-4-14-9-6(2)7(15-12-9)8-10-5-11-13(8)3/h5H,4H2,1-3H3 |
Clé InChI |
UFRVETCRMQQVOR-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NC=NN2C |
SMILES canonique |
CCOC1=NOC(=C1C)C2=NC=NN2C |
Synonymes |
1H-1,2,4-Triazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)






![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)

